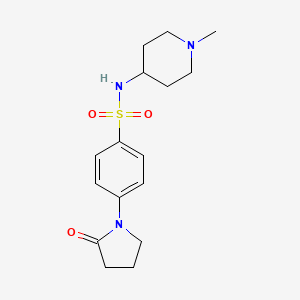![molecular formula C15H35NO6P2 B5115319 tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate), also known as TDP, is a chemical compound that has been used extensively in scientific research. This compound has a unique structure and properties that make it useful in a variety of applications. In
科学研究应用
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been used in a variety of scientific research applications. One of the most common uses of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a chelating agent. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has a high affinity for metal ions such as calcium, magnesium, and iron. This property makes it useful in the study of metal ion transport and metabolism.
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has also been used as a fluorescent probe. When tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions, it undergoes a conformational change that results in fluorescence. This property has been used to study metal ion binding in biological systems.
Another application of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a potential therapeutic agent for the treatment of osteoporosis. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density in animal models, and it is currently being studied as a potential treatment for osteoporosis in humans.
作用机制
The mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is not fully understood. However, it is believed that tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions and forms stable complexes. These complexes may then interact with biological molecules such as enzymes and receptors, altering their activity.
Biochemical and Physiological Effects:
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to have a variety of biochemical and physiological effects. In animal models, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density, improve cognitive function, and reduce inflammation.
实验室实验的优点和局限性
One advantage of using tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) in lab experiments is its high affinity for metal ions. This property makes it useful in the study of metal ion transport and metabolism. However, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is also a toxic compound and must be handled with care. Additionally, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). One area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based therapeutics for the treatment of osteoporosis and other diseases. Finally, further research is needed to fully understand the mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) and its effects on biological systems.
合成方法
The synthesis of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) involves the reaction of diethylamine with ethyl bromoacetate to form diethylaminoethyl-2-bromoacetate. This intermediate is then reacted with 1,3-propanediol to form tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The yield of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is typically around 60-70%.
属性
IUPAC Name |
2,3-bis(diethoxyphosphoryl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35NO6P2/c1-7-16(8-2)13-15(24(18,21-11-5)22-12-6)14-23(17,19-9-3)20-10-4/h15H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBHKKCJZBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)
